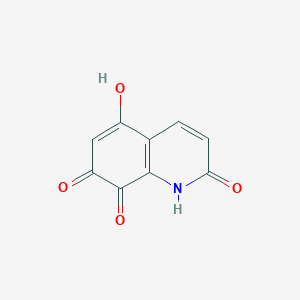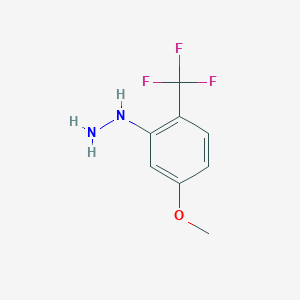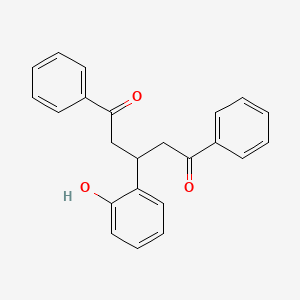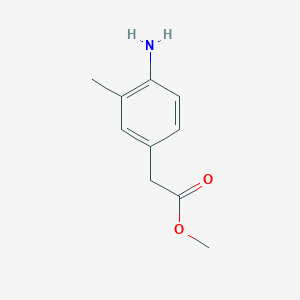
methyl N-(tert-butoxycarbonyl)tryptophylprolylglycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[[1-[3-(1H-indol-3-yl)-2-(tert-butoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]acetate is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a tert-butoxycarbonyl (Boc) protecting group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[[1-[3-(1H-indol-3-yl)-2-(tert-butoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]acetate typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group. This is usually done by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Coupling with Pyrrolidine: The Boc-protected indole derivative is then coupled with a pyrrolidine derivative using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, often leading to the formation of oxindole derivatives.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo various substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Hydrochloric acid (HCl) or trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines.
Applications De Recherche Scientifique
Methyl 2-[[1-[3-(1H-indol-3-yl)-2-(tert-butoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of indole-based frameworks.
Biological Studies: Researchers use this compound to study the biological activity of indole derivatives, including their interactions with various enzymes and receptors.
Mécanisme D'action
The mechanism of action of methyl 2-[[1-[3-(1H-indol-3-yl)-2-(tert-butoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]acetate is largely dependent on its target application. In medicinal chemistry, the indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism. The Boc-protected amino group can be deprotected to reveal a free amine, which can form hydrogen bonds and electrostatic interactions with biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-hydroxyindole-3-carboxylate: Another indole derivative with similar structural features but lacking the pyrrolidine and Boc-protected amino groups.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: Compounds with similar indole cores but different substituents and functional groups.
Uniqueness
Methyl 2-[[1-[3-(1H-indol-3-yl)-2-(tert-butoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]acetate is unique due to its combination of an indole moiety, a pyrrolidine ring, and a Boc-protected amino group. This combination provides a versatile scaffold for further functionalization and potential biological activity.
Propriétés
Numéro CAS |
72185-97-8 |
|---|---|
Formule moléculaire |
C24H32N4O6 |
Poids moléculaire |
472.5 g/mol |
Nom IUPAC |
methyl 2-[[1-[3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carbonyl]amino]acetate |
InChI |
InChI=1S/C24H32N4O6/c1-24(2,3)34-23(32)27-18(12-15-13-25-17-9-6-5-8-16(15)17)22(31)28-11-7-10-19(28)21(30)26-14-20(29)33-4/h5-6,8-9,13,18-19,25H,7,10-12,14H2,1-4H3,(H,26,30)(H,27,32) |
Clé InChI |
XDKZHRFFQKLBLD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[4-(Sulfamoylmethyl)phenyl]arsonic acid](/img/structure/B13994477.png)
![2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol](/img/structure/B13994478.png)



![2,5-Dimethyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazole](/img/structure/B13994486.png)
![7H-Pyrano[2,3-c]acridin-7-one, 11-fluoro-3,12-dihydro-6-methoxy-3,3,12-trimethyl-](/img/structure/B13994488.png)
